molecular formula C25H32N2O5S B289389 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid

4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid

Katalognummer B289389
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: YKVBNSJSEMKVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid exerts its effects by inhibiting the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). This modification is associated with the repression of gene expression, and its inhibition by 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid results in the activation of previously silenced genes.
Biochemical and Physiological Effects:
4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including changes in gene expression patterns, alterations in cell proliferation and differentiation, and modifications of the immune response. These effects have been observed in a variety of cell types and animal models, suggesting that 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid has broad potential applications in biomedical research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid is its specificity for G9a, which allows for the selective inhibition of this enzyme without affecting other histone methyltransferases. However, one of the limitations of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid is its relatively low potency, which requires the use of relatively high concentrations of the compound in experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid. One area of interest is the development of more potent inhibitors of G9a that could be used at lower concentrations. Another area of interest is the identification of additional targets of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid, which could expand its potential applications in biomedical research. Finally, the development of new delivery methods for 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid could increase its effectiveness in vivo and facilitate its translation to clinical applications.

Synthesemethoden

The synthesis of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid involves a multi-step process that begins with the preparation of a key intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid has been described in detail in several research papers, and the compound is now commercially available from a number of suppliers.

Wissenschaftliche Forschungsanwendungen

4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid is in the field of epigenetics, where it has been shown to inhibit the activity of histone lysine methyltransferase G9a. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition by 4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid has been shown to result in changes in gene expression patterns.

Eigenschaften

Molekularformel

C25H32N2O5S

Molekulargewicht

472.6 g/mol

IUPAC-Name

4-[[6-tert-butyl-3-[(4-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H32N2O5S/c1-5-32-17-9-7-16(8-10-17)26-23(31)22-18-11-6-15(25(2,3)4)14-19(18)33-24(22)27-20(28)12-13-21(29)30/h7-10,15H,5-6,11-14H2,1-4H3,(H,26,31)(H,27,28)(H,29,30)

InChI-Schlüssel

YKVBNSJSEMKVBT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.